2-chloro-N-(5-chloro-2-cyanophenyl)propanamide
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Overview
Description
“2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H8Cl2N2O . It has a molecular weight of 243.09 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The density of “this compound” is predicted to be 1.37±0.1 g/cm3 . The boiling point is predicted to be 427.6±45.0 °C .Scientific Research Applications
Synthesis and Molecular Docking
2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide and related compounds have been synthesized and evaluated for their inhibitory potential against various biological targets. For example, a study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their biological activity as tyrosinase and melanin inhibitors. These compounds were synthesized, characterized, and their in vitro inhibitory potential evaluated, with one compound showing significant inhibitory activity and minimal toxicity, suggesting potential applications in depigmentation drug development (H. Raza et al., 2019).
Catalytic Applications
The rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes using environmentally benign reagents demonstrates the potential of this compound in facilitating the synthesis of diverse substituted acrylonitriles. This methodology supports the development of novel synthetic pathways, enhancing the production of pharmaceutical intermediates and other chemical compounds (Manthena Chaitanya & P. Anbarasan, 2015).
Solubility and Dissolution Studies
The solubility of related compounds in various solvent mixtures has been extensively studied to understand their dissolution properties better. These studies are crucial for pharmaceutical development, as they can influence drug formulation and bioavailability. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was determined in different solvent mixtures, providing insights into optimizing drug formulations for enhanced therapeutic efficacy (Gladys Kate Pascual et al., 2017).
Asymmetric Synthesis and Enzymatic Studies
The asymmetric synthesis of chiral intermediates, such as 3-Chloro-1-Phenyl-1-Propanol, using microbial reductases, highlights the application of related compounds in producing antidepressant drugs. These studies showcase the potential of enzymatic reactions in achieving high enantioselectivity, crucial for developing pharmaceuticals with desired therapeutic properties (Y. Choi et al., 2010).
Mechanism of Action
Target of Action
It is structurally similar to 2-chloro-n-(3-cyano-5,6-dihydro-4h-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide, which targets the udp-n-acetylmuramoyl-tripeptide–d-alanyl-d-alanine ligase in streptococcus pneumoniae .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its function .
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-9-4-8(12)3-2-7(9)5-13/h2-4,6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASLAAXOUVHPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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